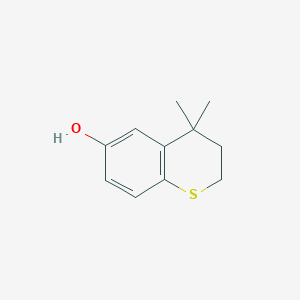

4,4-Dimethyl-6-hydroxythiochroman

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydrothiochromen-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPBGVVXFMMVMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=C1C=C(C=C2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127164-89-0 | |

| Record name | 4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Dimethyl 6 Hydroxythiochroman

Cyclization Reactions in Thiochroman (B1618051) Synthesis

The construction of the thiochroman ring system is the cornerstone of the synthesis of 4,4-dimethyl-6-hydroxythiochroman. Various cyclization strategies have been developed to achieve this, each with its own set of advantages and substrate scope.

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization represents a direct and often efficient method for the formation of the thiochroman ring. This approach typically involves the intramolecular electrophilic attack of a carbocation, generated from a suitable precursor, onto an activated aromatic ring. The reaction of an aryl alkyl sulfide (B99878) with a strong acid can lead to the formation of the desired cyclic structure. For instance, the cyclization of phenyl-3-methylbut-2-enylsulfide using a mixture of phosphorus pentoxide and phosphoric acid in benzene (B151609) has been employed to yield 4,4-dimethylthiochroman (B1599648). This type of Friedel-Crafts reaction is a powerful tool for forming the carbon-carbon bond necessary to close the heterocyclic ring.

Solid acid catalysts, such as acid-activated montmorillonite (B579905) clay, have also been utilized for similar alkylations, for example, in the synthesis of 4-(4-hydroxyphenyl)butan-2-one from phenol (B47542) and 4-hydroxybutan-2-one. google.com This highlights the potential for employing solid acids to promote the cyclization under heterogeneous conditions, which can simplify product purification and catalyst recovery.

A plausible reaction mechanism for the acid-catalyzed cyclization to form the 4,4-dimethylthiochroman skeleton is initiated by the protonation of the double bond in the prenyl side chain, leading to a tertiary carbocation. This electrophile then undergoes an intramolecular electrophilic aromatic substitution on the electron-rich phenol ring, followed by deprotonation to restore aromaticity and yield the cyclized product.

| Catalyst System | Solvent | Temperature | Typical Yield |

| P₂O₅ / H₃PO₄ | Benzene | Reflux | Moderate to Good |

| Polyphosphoric Acid (PPA) | - | Elevated | Good |

| Solid Acid Catalysts | Various | 100-150°C | Variable |

Intramolecular S-Arylation Techniques

Intramolecular S-arylation offers an alternative and powerful strategy for the synthesis of thiochromans. This method involves the formation of a carbon-sulfur bond through the cyclization of a precursor containing a thiol and a suitably activated aryl group. Transition metal catalysis, particularly with palladium or copper, is often employed to facilitate this transformation. These reactions can proceed under mild conditions and exhibit broad functional group tolerance. nih.gov For example, palladium-catalyzed cross-coupling reactions are well-established for forming C-S bonds. nih.govnih.govorganic-chemistry.org

The mechanism for a palladium-catalyzed intramolecular S-arylation typically involves the oxidative addition of an aryl halide or triflate to a low-valent palladium complex. Subsequent coordination of the thiol group and reductive elimination then furnishes the thiochroman ring and regenerates the active palladium catalyst. nih.gov This approach would be particularly useful if a precursor with a halogen or triflate on the aromatic ring is readily accessible.

| Catalyst | Ligand | Base | Solvent | Typical Yield |

| Pd(OAc)₂ | XPhos | Zn(OTf)₂ | DMF | Moderate to Good |

| CuI | 1,10-phenanthroline | K₂CO₃ | Water | Good |

Alternative Cyclodehydration Routes

Cyclodehydration reactions provide another avenue for the synthesis of heterocyclic systems like thiochromans. rsc.orgacs.orgresearchgate.net This strategy relies on the removal of a molecule of water from a precursor diol or a related functionalized molecule to induce ring closure. While direct cyclodehydration of a phenolic thiol precursor bearing a suitable side chain alcohol is conceivable, other related transformations can also be considered. For example, the Paal-Knorr synthesis for furans and pyrroles involves the cyclization of a 1,4-dicarbonyl compound with a heteroatom source, followed by dehydration. youtube.com A similar strategy could be envisioned for thiochromans.

The Mitsunobu reaction, a well-known method for dehydration, could also be adapted for this purpose. Although typically used for forming ethers, esters, and other functionalities, its application in cyclodehydration to form heterocyclic rings is also documented.

Precursor Design and Synthesis for this compound

The successful synthesis of the target molecule is critically dependent on the rational design and efficient synthesis of a suitable precursor. This precursor must contain the necessary functionalities arranged in the correct stereochemical and regiochemical manner to facilitate the desired cyclization reaction.

Synthesis of Key Intermediates (e.g., 4-acetoxyphenyl-3-methylbut-2-enylsulfide)

A key intermediate for the synthesis of this compound is a substituted phenol bearing a prenyl sulfide side chain. To avoid unwanted side reactions during cyclization, the phenolic hydroxyl group is often protected. An acetate (B1210297) group is a common choice for this purpose, leading to the intermediate 4-acetoxyphenyl-3-methylbut-2-enylsulfide.

The synthesis of this intermediate would likely commence with a suitable 4-mercaptophenol (B154117) derivative. google.comchemicalbook.comguidechem.comacs.org The phenolic hydroxyl group of 4-mercaptophenol would first be protected, for instance, by acetylation with acetic anhydride. byjus.commdpi.com The resulting 4-mercaptophenyl acetate could then be subjected to S-alkylation with a prenyl halide, such as prenyl bromide (1-bromo-3-methyl-2-butene), in the presence of a base to yield the desired sulfide precursor. jmaterenvironsci.com

| Step | Reagents | Solvent | Conditions |

| Protection | Acetic Anhydride | Pyridine (B92270) | Room Temperature |

| S-Alkylation | Prenyl Bromide, K₂CO₃ | Acetone | Reflux |

Functional Group Manipulation in Precursor Synthesis

One common method for this transformation is the Baeyer-Villiger oxidation. researchgate.netwikipedia.orgorganic-chemistry.orgsigmaaldrich.comrsc.org Treating an acetyl-substituted phenol with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding acetate ester. Subsequent hydrolysis of this ester, under either acidic or basic conditions, would then furnish the final hydroxyl group. organic-chemistry.orgrsc.orgacs.orgreddit.comlibretexts.org

The choice of when to perform these functional group manipulations is critical. For example, the hydroxyl group may need to be protected during the cyclization step to prevent unwanted side reactions and then deprotected in a final step to yield the target compound. The use of an acetate protecting group for the phenol is advantageous as it can be readily removed by hydrolysis. libretexts.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of thiochroman synthesis are highly dependent on the careful optimization of various reaction parameters. The following sections discuss the impact of solvents, temperature, reaction time, catalysts, and reagent stoichiometry on the formation of the thiochroman scaffold, based on studies of related structures.

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly influence the reaction rate, yield, and in some cases, the stereoselectivity of thiochroman synthesis. In the context of synthesizing substituted thiochromanes, a variety of organic solvents have been explored. For instance, in the organocatalytic tandem Michael-Henry reaction for the synthesis of 2,3,4-trisubstituted thiochromanes, a screening of common organic solvents revealed that ether was superior in terms of both diastereoselectivity and enantioselectivity compared to toluene, chloroform (B151607) (CHCl₃), and ethyl acetate (EtOAc). nih.gov

In other synthetic approaches, such as the synthesis of thiochroman-4-ones, solvents like dichloromethane (B109758) are often employed, particularly for extraction and purification steps. nih.gov The synthesis of thiochromones from 3-(arylthiol)propanoic acids has been shown to work well in a one-pot reaction, which can be advantageous for reducing waste and improving efficiency. preprints.org The selection of an appropriate solvent is therefore a critical first step in optimizing the synthesis of any thiochroman derivative, including this compound.

Table 1: Effect of Different Solvents on the Yield and Selectivity of a Tandem Michael-Henry Reaction for Thiochromane Synthesis nih.gov

| Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Ether | 78:22 | 86 |

| Toluene | Not specified | 75 |

| CHCl₃ | Not specified | 68 |

| EtOAc | Not specified | 65 |

This data is for the synthesis of 2-aryl-3-nitrothiochroman-4-ols and is presented here as an illustrative example.

Temperature and Time Optimization

Temperature and reaction time are interconnected parameters that have a profound effect on the synthesis of thiochromans. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts, while lower temperatures can improve selectivity but may require longer reaction times.

In the synthesis of 2,3,4-trisubstituted thiochromanes, temperature was found to have a subtle but significant impact on enantioselectivity. The highest enantiomeric excess was achieved at -10°C. nih.gov Temperatures higher or lower than this optimum led to a decrease in enantioselectivity, while the diastereoselectivity remained largely unaffected. nih.gov For the synthesis of some thiochroman-4-one (B147511) derivatives, reactions are initially conducted at room temperature for an extended period (e.g., 12 hours) and then may involve a cooling step to 0°C during the work-up. nih.gov The optimization of these parameters is crucial for maximizing the yield of the desired product while minimizing energy consumption and the formation of impurities.

Table 2: Influence of Temperature on Enantioselectivity in a Tandem Michael-Henry Reaction nih.gov

| Temperature (°C) | Enantiomeric Excess (ee, %) |

| Room Temperature | 75 |

| 0 | 82 |

| -10 | 86 |

| -20 | 81 |

This data is for the synthesis of 2-aryl-3-nitrothiochroman-4-ols and is presented here as an illustrative example.

Catalyst Systems and Reagent Stoichiometry

The choice of catalyst is a cornerstone of modern organic synthesis, and the formation of thiochromans is no exception. Various catalytic systems have been employed to facilitate the key bond-forming steps in the synthesis of the thiochroman ring.

For the synthesis of thiochroman-4-ones from thiophenol and α,β-unsaturated carboxylic acids, catalysts such as iodine have been used. nih.gov The intramolecular Friedel-Crafts acylation step to form the thiochroman-4-one ring often utilizes strong acids like sulfuric acid or methanesulfonic acid. nih.gov In some cases, Lewis acids such as tin(IV) chloride are employed to catalyze the cyclization. nih.gov

In the realm of asymmetric synthesis, organocatalysts have gained prominence. For the enantioselective synthesis of 2,3,4-trisubstituted thiochromanes, the alkaloid cupreine (B190981) was identified as an effective catalyst. nih.govnih.gov The catalyst loading is another parameter to be optimized; for instance, a 5 mol% loading of cupreine was found to be effective. nih.gov

Reagent stoichiometry is also a critical factor. In the synthesis of 2-methylthiochroman-4-one, a molar excess of thiophenol relative to crotonic acid was used. nih.gov The precise control of the molar ratios of reactants and catalysts is essential for achieving high yields and minimizing side reactions.

Table 3: Comparison of Catalysts for the Synthesis of Thiochroman Derivatives nih.govnih.gov

| Reaction Type | Catalyst | Role |

| Thiochroman-4-one Synthesis | Iodine | Addition of thiophenol to α,β-unsaturated acid |

| Thiochroman-4-one Synthesis | Sulfuric Acid | Intramolecular Friedel-Crafts acylation |

| Thiochroman-4-one Synthesis | Tin(IV) Chloride | Lewis acid catalyst for cyclization |

| Asymmetric Thiochromane Synthesis | Cupreine | Organocatalyst for tandem Michael-Henry reaction |

This table provides examples of catalysts used in the synthesis of related thiochroman structures.

Synthesis and Characterization of 4,4 Dimethyl 6 Hydroxythiochroman Analogues and Derivatives

Derivatization at the Hydroxyl Group

The phenolic hydroxyl group at the C-6 position of 4,4-Dimethyl-6-hydroxythiochroman is a prime site for chemical derivatization, primarily through esterification and etherification reactions. These modifications can significantly alter the physicochemical properties of the parent molecule.

Esterification Reactions (e.g., Terephthalates, Benzoates)

Esterification of the 6-hydroxyl group can be achieved through reaction with various acylating agents, such as acid chlorides or anhydrides. The synthesis of terephthalate (B1205515) and benzoate (B1203000) esters of this compound introduces aromatic moieties, which can influence the compound's biological activity and material properties.

Terephthalate Esters: The reaction of this compound with terephthaloyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, would yield the corresponding bis-thiochroman terephthalate ester. The reaction typically proceeds in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF).

Benzoate Esters: Similarly, benzoate esters can be synthesized by reacting the parent phenol (B47542) with benzoyl chloride. To enhance the reaction rate, the phenol can first be converted to its more nucleophilic phenoxide form by treatment with a base like sodium hydroxide.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| This compound | Terephthaloyl chloride | Bis(4,4-dimethylthiochroman-6-yl) terephthalate | Pyridine, Dichloromethane, room temperature | General Method |

| This compound | Benzoyl chloride | 4,4-Dimethylthiochroman-6-yl benzoate | Sodium hydroxide, then Benzoyl chloride, room temperature | General Method |

Etherification Reactions

Etherification of the 6-hydroxyl group is commonly carried out via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then undergoes nucleophilic substitution with an alkyl halide.

The synthesis of ethers of this compound can be performed by treating the starting phenol with a base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF), followed by the addition of an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide).

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| This compound | Alkyl halide (e.g., CH3I) | 6-Alkoxy-4,4-dimethylthiochroman | Sodium hydride, DMF, room temperature | General Method |

Modifications of the Thiochroman (B1618051) Ring System

The thiochroman ring system itself can be modified through various reactions, including alkylation, arylation, and the introduction of other functional groups. These modifications can lead to a diverse range of analogues with unique properties.

Alkylation and Arylation Strategies

Alkylation: Friedel-Crafts alkylation can be employed to introduce alkyl groups onto the aromatic ring of the thiochroman system. The reaction typically involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The position of alkylation (ortho or meta to the existing substituents) will be directed by the electronic nature of the hydroxyl and dimethyl groups.

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful methods for the arylation of the thiochroman ring. nih.gov For a Suzuki coupling, a bromo-substituted thiochroman, such as 6-bromo-4,4-dimethylthiochroman (B176867), can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net A new route for the synthesis of 6-bromo-4,4-dimethylthiochroman has been proposed, starting from bromobenzene (B47551) and proceeding through chlorosulfonation, reduction, thioetherification, and cyclization with a reported yield of 88.5%. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| This compound | Alkyl halide | Alkylated this compound | AlCl₃, inert solvent | General Method |

| 6-Bromo-4,4-dimethylthiochroman | Arylboronic acid | 6-Aryl-4,4-dimethylthiochroman | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), THF/water | nih.gov |

Introduction of Other Substituents (e.g., Halogens, Carboxyl Groups)

Halogenation: Halogens can be introduced onto the aromatic ring of the thiochroman scaffold via electrophilic aromatic substitution. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent. The synthesis of 6-bromo-4,4-dimethylthiochroman has been reported. researchgate.net

Carboxylation: A carboxyl group can be introduced at the 6-position of the thiochroman ring through a multi-step sequence. One possible route involves the formylation of the aromatic ring via a Vilsmeier-Haack or Duff reaction, followed by oxidation of the resulting aldehyde to a carboxylic acid. Alternatively, a Gattermann or Kolbe-Schmitt reaction on the 6-hydroxythiochroman could directly introduce a carboxyl group. A patent for the preparation of thioxanthone-4-carboxylic acid suggests a potential route via oxidation of a suitable precursor.

| Starting Material | Reagent(s) | Product | Reaction Conditions | Reference |

| 4,4-Dimethylthiochroman (B1599648) | N-Bromosuccinimide | 6-Bromo-4,4-dimethylthiochroman | Acetonitrile, room temperature | researchgate.net |

| This compound | 1. CHCl₃, NaOH; 2. Oxidizing agent | This compound-x-carboxylic acid | 1. Reimer-Tiemann conditions; 2. e.g., KMnO₄ | General Method |

Isomeric and Stereochemical Analogue Synthesis

The synthesis of isomeric and stereochemical analogues of this compound is of interest for exploring the spatial arrangement of substituents and its effect on biological activity.

Isomeric Analogues: The synthesis of positional isomers, for example, with the hydroxyl group at a different position on the aromatic ring, would require starting from a different substituted thiophenol precursor. The fundamental synthesis of the 4,4-dimethylthiochroman ring system involves the reaction of a thiophenol with 1-bromo-3-methyl-2-butene followed by cyclization. google.com By using an appropriately substituted thiophenol, various positional isomers can be accessed.

Stereochemical Analogues: While the 4,4-dimethyl substitution prevents chirality at C4, the introduction of substituents at other positions on the thiochroman ring can create stereocenters. For instance, if a substituent is introduced at C2 or C3, enantiomers and diastereomers become possible. The asymmetric synthesis of related 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane has been achieved, demonstrating that stereocontrolled synthesis in similar systems is feasible. nih.gov Such syntheses often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of key reactions. For example, stereoselective hydrogenation of a suitable precursor could be used to introduce specific stereochemistry. rsc.org

Sulfur Atom Oxidation State Modifications

The thioether moiety within the thiochroman scaffold presents a key site for chemical modification through oxidation. Varying the oxidation state of the sulfur atom from a thioether to a sulfoxide (B87167) or a sulfone significantly alters the molecule's electronic properties, polarity, and three-dimensional structure. These modifications are a common strategy in medicinal chemistry to modulate the pharmacological profile of a parent compound.

Synthesis of Sulfoxide and Sulfone Analogues

The synthesis of sulfoxide and sulfone derivatives of thiochromans is typically achieved through direct oxidation of the sulfur atom. The choice of oxidizing agent and the control of reaction conditions, particularly stoichiometry, are crucial for selectively obtaining the desired oxidation state.

A common and effective method involves the use of dimethyldioxirane (B1199080) (DMD). researchgate.net The oxidation of thiochroman-4-ones with DMD can yield the corresponding sulfoxides or sulfones. researchgate.net The relative amount of each product is dependent on the quantity of the oxidant used; using a controlled amount (typically one equivalent) of the oxidizing agent favors the formation of the sulfoxide, while an excess of the oxidant drives the reaction to completion, yielding the sulfone. researchgate.netorganic-chemistry.org

Other established methods for the oxidation of sulfides to sulfoxides and sulfones are also applicable. organic-chemistry.org These include reactions using hydrogen peroxide (H₂O₂) in the presence of various catalysts. organic-chemistry.org For instance, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfoxides, whereas niobium carbide is an efficient catalyst for the synthesis of sulfones. organic-chemistry.org Metal-free oxidation systems, such as urea-hydrogen peroxide in combination with phthalic anhydride, provide an environmentally benign route to sulfones, often without the isolation of the intermediate sulfoxide. organic-chemistry.org

Table 1: Oxidation States of the Thiochroman Sulfur Atom

| Compound Type | Sulfur Oxidation State | General Structure |

| Thiochroman | -2 | R-S-R' |

| Thiochroman sulfoxide | 0 | R-S(=O)-R' |

| Thiochroman sulfone | +2 | R-S(=O)₂-R' |

Incorporation into Hybrid Molecular Structures (e.g., Heteroarotinoids, Benzoxathiins)

The this compound core is a valuable building block for the synthesis of more complex hybrid molecules. By connecting the thiochroman unit to other pharmacologically relevant scaffolds, chemists can create novel structures with potentially enhanced or unique biological activities. A notable example of this approach is the development of heteroarotinoids.

Heteroarotinoids are a class of synthetic retinoids where a portion of the typical retinoid structure is replaced by a heterocyclic system. Several heteroarotinoids incorporating a thiochroman unit have been synthesized and studied. nih.govnih.gov A key synthetic strategy involves the condensation of a thiochroman-substituted phosphorus ylide with a polyene-substituted aldehyde ester in a Wittig-type reaction. nih.gov This method has been successfully used to prepare various heteroarotinoids, including compounds where the thiochroman moiety is linked to a benzoic acid group through a propenyl spacer. nih.gov

Another approach to hybrid structures involves creating more flexible linkers between the thiochroman ring and another aryl group. nih.gov For example, methods have been developed to produce heteroarotinoids that contain urea (B33335) or thiourea (B124793) linking groups, which can influence the molecule's conformational flexibility and receptor binding profile. nih.gov

Table 2: Examples of Thiochroman-Containing Heteroarotinoids

| Compound Name | Description | Source |

| Methyl (E)-4-[2-(2,2,4,4-tetramethylthiochroman-6-yl)-1-propenyl]benzoate | A heteroarotinoid synthesized via condensation of a thiochroman-derived ylide and an aldehyde ester. nih.gov | nih.gov |

| (E)-4-[2-(2,2,4,4-tetramethyl-3,4-dihydro-2H-1-benzothiopyran-6-yl)-1-propenyl]benzoic acid | The carboxylic acid analogue of the above ester, also showing significant biological activity. nih.gov | nih.gov |

| Flexible Heteroarotinoids | Structures containing urea and/or thiourea linking groups between the thiochroman ring and another aryl ring. nih.gov | nih.gov |

Stereoselective and Asymmetric Synthesis of Chiral Analogues

Introducing stereocenters into the thiochroman ring system in a controlled manner is a significant challenge that opens avenues to new chemical entities with distinct biological properties. Asymmetric synthesis aims to produce specific stereoisomers, which is crucial as different enantiomers or diastereomers of a molecule can have vastly different pharmacological effects.

Several modern synthetic strategies can be applied to generate chiral analogues of this compound. While direct asymmetric synthesis of this specific compound is not widely reported, methods used for the synthesis of structurally related chiral chromanes and other heterocycles provide a clear blueprint.

One powerful strategy is the Sharpless asymmetric dihydroxylation. nih.gov This reaction can be used on a precursor, such as a benzopyran, to install two adjacent hydroxyl groups with a specific, predictable stereochemistry. nih.gov Subsequent chemical manipulations, such as a stereoinvertive Mitsunobu reaction at one of the newly formed stereocenters, can then be used to access other diastereomers. nih.gov This approach allows for the controlled synthesis of all possible stereoisomers of a target molecule. nih.gov

Organocatalysis offers another advanced route. For instance, catalytic asymmetric [2+4] cycloadditions using a chiral phosphoric acid catalyst can produce chiral chroman derivatives in high yields and with excellent enantioselectivities. mdpi.com This method involves the reaction of precursors like 3-vinylindoles with ortho-quinone methides. mdpi.com Similar strategies could be adapted for thiochroman synthesis.

Furthermore, enzymatic and chemo-enzymatic methods are increasingly employed for asymmetric synthesis. Carbonyl reductases can be used for the enantioselective reduction of ketones, and N-heterocyclic carbenes can catalyze asymmetric annulation reactions to build chiral heterocyclic frameworks. researchgate.netrsc.org

Table 3: Strategies for Asymmetric Synthesis of Chiral Analogues

| Method | Principle | Potential Application | Source |

| Sharpless Asymmetric Dihydroxylation | Enantioselective creation of a diol from an alkene precursor. | Creation of cis-diols on the heterocyclic ring with high enantiomeric excess. nih.gov | nih.gov |

| Mitsunobu Reaction | Inversion of stereochemistry at a secondary alcohol center. | To access trans-isomers from the cis-diols produced by dihydroxylation. nih.gov | nih.gov |

| Organocatalytic Cycloaddition | Use of a small chiral organic molecule (e.g., chiral phosphoric acid) to catalyze a stereoselective ring-forming reaction. | Enantioselective synthesis of the core chroman/thiochroman structure. mdpi.com | mdpi.com |

| Enzymatic Reduction | Use of enzymes like carbonyl reductases for the highly enantioselective reduction of a prochiral ketone. | Creation of a chiral alcohol from a ketone precursor, setting a key stereocenter. researchgate.net | researchgate.net |

Spectroscopic and Structural Elucidation of 4,4 Dimethyl 6 Hydroxythiochroman and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 4,4-Dimethyl-6-hydroxythiochroman, both ¹H and ¹³C NMR, along with advanced 2D NMR techniques, are essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-donating hydroxyl group, the electron-withdrawing sulfur atom, and the anisotropic effects of the aromatic ring.

The aromatic protons are expected to appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The hydroxyl proton will likely present as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methylene (B1212753) protons of the thiochroman (B1618051) ring adjacent to the sulfur atom and the aromatic ring would appear as distinct multiplets. The gem-dimethyl groups at the C4 position are expected to give rise to a sharp singlet in the upfield region, integrating to six protons.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.5 | br s | 1H | Ar-OH |

| ~ 7.1 - 7.3 | d | 1H | Aromatic H |

| ~ 6.7 - 6.9 | dd | 1H | Aromatic H |

| ~ 6.6 - 6.8 | d | 1H | Aromatic H |

| ~ 2.9 - 3.1 | t | 2H | -S-CH₂- |

| ~ 1.8 - 2.0 | t | 2H | -CH₂-C(CH₃)₂- |

| ~ 1.3 | s | 6H | -C(CH₃)₂- |

Note: This is a predicted spectrum. Actual chemical shifts and coupling constants may vary.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of unique carbon environments. For this compound, this would include the aromatic carbons, the carbons of the heterocyclic ring, and the methyl carbons.

The carbon bearing the hydroxyl group is expected to be the most downfield of the aromatic carbons, typically in the range of δ 150-160 ppm. The other aromatic carbons will resonate between δ 115 and 140 ppm. The quaternary carbon at C4 will appear as a singlet, while the methylene carbons and methyl carbons will be found in the upfield region of the spectrum. The chemical shifts of chroman-6-ol (B1254870) derivatives provide a useful comparison for these predictions. mdpi.com

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~ 155 | C-OH (Aromatic) |

| ~ 130 - 140 | Aromatic C |

| ~ 115 - 125 | Aromatic CH |

| ~ 40 | C(CH₃)₂ |

| ~ 35 | -S-CH₂- |

| ~ 30 | -CH₂-C(CH₃)₂- |

| ~ 25 | -C(CH₃)₂ |

Note: This is a predicted spectrum. Actual chemical shifts may vary.

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene protons in the heterocyclic ring and between the aromatic protons, helping to establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the connectivity around quaternary carbons, such as the C4 atom and the aromatic carbons without attached protons. For instance, correlations from the gem-dimethyl protons to the C4 carbon and the adjacent methylene carbon would be expected.

These advanced techniques, when used in combination, provide a detailed and robust confirmation of the molecular structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring would appear as a series of sharp bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is generally weak and can be found in the 600-800 cm⁻¹ range. The presence of these characteristic bands would confirm the key functional groups of the molecule. nih.gov

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3200 - 3600 | Strong, Broad | O-H Stretch (Phenol) |

| 3000 - 3100 | Medium, Sharp | Aromatic C-H Stretch |

| 2850 - 2960 | Medium to Strong | Aliphatic C-H Stretch |

| 1450 - 1600 | Medium to Weak | Aromatic C=C Stretch |

| ~1200 | Medium | C-O Stretch (Phenol) |

| 600 - 800 | Weak | C-S Stretch |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can further aid in structural elucidation. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.

The fragmentation pattern would be dictated by the stability of the resulting fragments. A common fragmentation pathway for compounds with a benzylic gem-dimethyl group is the loss of a methyl radical (CH₃•) to form a stable benzylic carbocation, resulting in a prominent peak at M-15. Another likely fragmentation would involve the cleavage of the heterocyclic ring. The fragmentation of aryl ethers can also provide insight into the expected fragmentation pathways.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR, IR, and MS provide valuable information about the connectivity and functional groups of this compound, X-ray crystallography is the definitive method for determining its three-dimensional structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecule's conformation and, if chiral, its absolute stereochemistry.

For this compound, X-ray crystallography would reveal the conformation of the six-membered heterocyclic ring. Thiochroman rings can adopt various conformations, such as a half-chair or a twist-boat. The analysis of the crystal structure of related heterocyclic systems, such as certain tetrahydroisoquinoline derivatives, can provide a basis for understanding the potential conformations. nih.gov Furthermore, X-ray crystallography would detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of the molecules in the crystal lattice. nih.govresearchgate.netmdpi.com

Chromatographic Methods for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from starting materials, byproducts, and other impurities generated during its synthesis. The choice of method is dictated by the scale of the purification and the required level of purity.

Column chromatography is a widely employed technique for the preparative scale purification of thiochroman derivatives. The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase percolates through it. For a compound like this compound, which possesses a moderately polar phenolic hydroxyl group, normal-phase chromatography using silica (B1680970) gel as the stationary phase is highly effective.

The purification process for related compounds, such as 4,4-dimethyl-6-acetylthiochroman, often involves flash chromatography with a mobile phase system of petroleum ether and ethyl acetate (B1210297). Given the increased polarity of the hydroxyl group compared to an acetyl group, a slightly more polar mobile phase is anticipated to be necessary for the efficient elution of this compound. The separation of other hydroxylated thiochroman derivatives, like thiochroman-4-ol, has been successfully achieved using silica gel column chromatography with a gradient of n-hexane and ethyl acetate. mdpi.com This approach allows for the initial elution of non-polar impurities, followed by the collection of the target compound by gradually increasing the polarity of the mobile phase.

The progress of the separation is typically monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired compound. google.com

Table 1: Representative Column Chromatography Conditions for the Purification of this compound

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 (70-230 mesh) |

| Mobile Phase | Gradient of n-hexane and ethyl acetate |

| Elution Gradient | Starting with 95:5 (n-hexane:ethyl acetate), gradually increasing to 80:20 |

| Monitoring | TLC with UV visualization (254 nm) |

Note: The conditions presented are based on established methods for analogous phenolic and thiochroman compounds and may require optimization for the specific separation of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound and can also be used for semi-preparative purification. Due to the phenolic nature of the compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture.

The analysis of phenolic compounds by HPLC is a well-established practice, typically employing a mobile phase composed of an aqueous component (often with an acid modifier like acetic or phosphoric acid to suppress the ionization of the phenolic hydroxyl group) and an organic solvent such as methanol (B129727) or acetonitrile. nih.govmdpi.com The separation of various phenolic compounds has been successfully achieved using C18 columns with gradient elution. researchgate.netnih.gov For this compound, a gradient system starting with a higher proportion of aqueous buffer and increasing the organic solvent concentration would effectively elute the compound from the column.

Detection is commonly performed using a UV detector, as the aromatic ring of the thiochroman scaffold exhibits strong absorbance in the UV region. The purity of the sample is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks.

Table 2: Typical HPLC Conditions for Purity Assessment of this compound

| Parameter | Condition |

| Stationary Phase | Reversed-Phase C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | A: Water with 0.1% Acetic AcidB: Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Note: These HPLC parameters are illustrative and based on methods for similar phenolic compounds. Method validation would be required for precise quantification.

Chemical Reactivity and Mechanistic Investigations of Thiochroman Systems

Nucleophilic Substitution Reactions

Information regarding specific nucleophilic substitution reactions at the 4,4-Dimethyl-6-hydroxythiochroman core, including the nature of attacking nucleophiles, reaction conditions, and resulting products, is not available in the reviewed literature. While the thiochroman (B1618051) ring can, in principle, undergo such reactions, specific examples and mechanistic studies for this particular derivative are absent.

Cycloaddition and Rearrangement Processes

There is no available data on the participation of this compound in cycloaddition or rearrangement reactions. The specific conditions under which this molecule might act as a diene, dienophile, or undergo skeletal rearrangements have not been documented in the accessible scientific domain.

Oxidation and Reduction Chemistry of the Thiochroman Moiety

While the sulfur atom in the thiochroman ring is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and sulfone, specific studies detailing the oxidation and reduction of this compound are not found. This includes a lack of information on specific reagents, reaction conditions, and the properties of the resulting oxidized or reduced species.

Reaction Mechanism Elucidation using Kinetic and Spectroscopic Methods

No kinetic or spectroscopic studies aimed at elucidating the reaction mechanisms of this compound have been identified. Such studies are crucial for understanding the intricacies of chemical transformations, yet for this compound, data from techniques like NMR, IR, or mass spectrometry applied to its reaction products or intermediates are not present in the public literature.

Mechanistic Investigations of Biological Activities of 4,4 Dimethyl 6 Hydroxythiochroman and Analogues

Retinoid-like Activity and Ornithine Decarboxylase (ODC) Inhibition

Certain thiochroman (B1618051) derivatives, including esters of 4,4-Dimethyl-6-hydroxythiochroman, have been found to exhibit retinoid-like activity. This activity is significantly linked to their ability to inhibit the enzyme ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis.

A notable biological effect of this compound and its analogues is the inhibition of ornithine decarboxylase (ODC) activity induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). mdpi.com ODC is a rate-limiting enzyme in the biosynthesis of polyamines, which are crucial for cellular growth and multiplication. mdpi.com Elevated levels of ODC and polyamines are often associated with rapidly proliferating cells. mdpi.com The induction of ODC activity by the tumor promoter TPA is a well-established phenomenon in experimental models. mdpi.com

Research has demonstrated that compounds derived from this compound can effectively inhibit this TPA-induced ODC activity. mdpi.com This inhibitory action is a key indicator of their potential to modulate cellular processes linked to hyperproliferation.

The inhibition of ODC activity is directly correlated with the modulation of cellular proliferation. mdpi.com An increase in the synthesis of polyamines, which is preceded by a rise in ODC activity, is associated with cellular proliferation. mdpi.com Therefore, by inhibiting ODC activity, this compound and its analogues can modulate or control cell hyperproliferation. mdpi.com This mechanism is a cornerstone of their observed retinoid-like effects. mdpi.com

Table 1: Summary of Retinoid-like Activity and ODC Inhibition

| Activity | Finding | Reference |

|---|---|---|

| Retinoid-like Activity | Thiochroman esters of phenols and terephthalates derived from this compound exhibit retinoid-like activity. | mdpi.com |

| ODC Inhibition | These compounds inhibit the activity of ornithine decarboxylase (ODC). | mdpi.com |

| TPA-Induced ODC Inhibition | Specifically, they inhibit the induction of ODC activity by 12-O-tetradecanoylphorbol-13-acetate (TPA). | mdpi.com |

| Cellular Proliferation | The inhibition of ODC activity is linked to the modulation of cellular hyperproliferation. | mdpi.com |

Enzyme Inhibition Studies (General)

While the inhibitory effects on ODC are documented, the broader profile of enzyme inhibition for this compound is less characterized in publicly available scientific literature.

There is currently no specific information available in the searched scientific literature regarding the direct interaction of this compound or its close analogues with cytochrome P450 enzymes such as CYP3A4 and CYP1A2.

Similarly, specific studies detailing the exploration of lipoxygenase inhibition by this compound or its direct analogues are not readily found in the available scientific literature.

The precise molecular mechanism by which this compound analogues inhibit ODC has not been definitively elucidated in the available literature. However, enzyme inhibition can generally occur through several mechanisms:

Competitive Inhibition: In this scenario, an inhibitor molecule that structurally resembles the substrate competes for the same active site on the enzyme. The binding of the inhibitor to the active site prevents the substrate from binding, thereby reducing the enzyme's catalytic activity. This type of inhibition can often be overcome by increasing the concentration of the substrate.

Non-Competitive Inhibition: This form of inhibition involves the inhibitor binding to a site on the enzyme that is distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces its efficiency in converting substrate to product. In pure non-competitive inhibition, the inhibitor's binding does not affect the binding of the substrate, and vice-versa.

Mechanism-Based Inhibition: Also known as suicide inhibition, this is an irreversible form of enzyme inhibition. The inhibitor binds to the active site and is processed by the enzyme. This catalytic process converts the inhibitor into a highly reactive intermediate that then forms a covalent bond with the enzyme, permanently inactivating it.

Given that retinoids and their analogues can interact with specific cellular receptors and binding proteins, it is plausible that the ODC inhibition by this compound derivatives could be mediated by a complex mechanism, potentially involving competitive or non-competitive interactions with the enzyme itself or by modulating signaling pathways that regulate ODC expression. However, without specific experimental data, the exact mechanism remains a subject for further investigation.

Table 2: General Mechanisms of Enzyme Inhibition

| Mechanism | Description |

|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. |

| Non-Competitive | Inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its activity. |

| Mechanism-Based (Suicide) | Enzyme converts the inhibitor into a reactive species that covalently binds to and inactivates the enzyme. |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 12-O-tetradecanoylphorbol-13-acetate (TPA) |

| Ornithine |

| Putrescine |

| Spermidine |

Receptor Ligand Binding Studies

The interaction of small molecules with biological receptors is a cornerstone of pharmacology. The unique structure of this compound, featuring a hydroxylated aromatic ring and a sulfur-containing heterocycle, suggests its potential to bind to various receptor types. This section explores the mechanistic investigations into its binding affinity for melatonin (B1676174) and androgen receptors, based on studies of analogous compounds.

Melatonin Receptor Ligand Affinity

Melatonin receptors, primarily the MT1 and MT2 subtypes, are G protein-coupled receptors (GPCRs) crucial for regulating circadian rhythms and other physiological processes. nih.gov The development of ligands with high affinity for these receptors is a significant area of research. The affinity of melatonin analogues is influenced by specific structural features. For instance, substitutions at the 2-position of the indole (B1671886) ring can enhance binding affinity by restricting the conformation of the C-3 side chain, facilitating docking into the receptor's active site. tocris.com

While numerous indole and non-indole analogues have been studied to understand the active conformation for melatonin receptor binding, there is a lack of specific data in the reviewed literature regarding the binding affinity of this compound or its close thiochroman analogues to either MT1 or MT2 receptors. tocris.comresearchgate.netnih.gov The general principles of melatonin receptor binding involve hydrogen bonding and charge transfer interactions. researchgate.net Future studies would be required to determine if the thiochroman scaffold can be adapted to fit the pharmacophoric requirements of these receptors.

Androgen Receptor Ligand Binding

The androgen receptor (AR) is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily. nih.gov Its activation by androgens like dihydrotestosterone (B1667394) (DHT) is critical for male sexual development. nih.gov The AR ligand-binding domain (LBD) is a large, nonspecific apolar cavity complemented by a few polar residues that anchor the ligand through hydrogen bonds. nih.gov

Direct binding data for this compound at the androgen receptor is not available in the reviewed scientific literature. However, research into structurally related scaffolds provides insight into the potential for such interactions. For example, a comprehensive structure-activity relationship (SAR) study on a series of diarylthiohydantoins led to the discovery of potent AR antagonists for castration-resistant prostate cancer. nih.gov These compounds, while not direct thiochroman analogues, demonstrate that sulfur-containing heterocyclic structures can effectively interact with the AR LBD. nih.gov

More directly, a recent study in late 2024 reported the discovery of novel thiochroman derivatives as potent, orally available selective estrogen receptor degraders (SERDs). nih.gov This highlights the utility of the thiochroman scaffold in modulating steroid hormone receptors, suggesting that derivatives could potentially be designed to target the androgen receptor as well. nih.gov

Modulation of Cellular Differentiation Processes (e.g., HL-60 cells)

The human promyelocytic leukemia cell line, HL-60, is a well-established in vitro model for studying the differentiation of myeloid cells into mature granulocytes or monocytes/macrophages. nih.govcapes.gov.br The differentiation process can be initiated by a variety of chemical agents. For instance, compounds like dimethyl sulfoxide (B87167) (DMSO) or retinoic acid induce granulocytic differentiation, while phorbol (B1677699) esters such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or 1,25-dihydroxyvitamin D3 drive differentiation towards the monocyte/macrophage lineage. nih.govcapes.gov.br

The differentiation of HL-60 cells is a complex process involving changes in gene expression, cell morphology, and the acquisition of mature cell functions like phagocytosis and nonspecific esterase activity. nih.gov However, certain compounds can inhibit this process. Hydroquinone, a metabolite of benzene (B151609), has been shown to inhibit the TPA-induced monocytic differentiation of HL-60 cells in a dose-dependent manner. nih.gov

Despite the extensive use of the HL-60 cell line as a screening tool, a review of the available scientific literature did not yield studies investigating the specific effects of this compound or its analogues on the modulation of HL-60 cell differentiation. Therefore, its capacity to either induce or inhibit myeloid differentiation remains an open area for future investigation.

Antioxidant and Antiradical Activity Assessment

The phenolic hydroxyl group present in this compound suggests that this compound may possess antioxidant properties. The ability of phenolic compounds to scavenge free radicals is a key mechanism in mitigating oxidative stress. This activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where a lower IC50 value indicates higher antioxidant potency. nih.gov

While direct antioxidant data for this compound is not available, studies on structurally related chroman and coumarin (B35378) derivatives provide valuable insights. For example, 7,8-dihydroxy-4-methylcoumarin (B1670369) has demonstrated significant radical scavenging activity, with an EC50 value for DPPH scavenging of 64.27 µM, which is more potent than the standard antioxidant Trolox in the same study. mdpi.com The presence of di-hydroxyl groups on the aromatic ring is a key contributor to this high activity. mdpi.com Similarly, naphthalenic compounds with a 1,8-dihydroxyl configuration, such as 6-methoxysorigenin, also show potent DPPH radical scavenging with an IC50 of 3.48 µg/mL. nih.gov

The antioxidant activity of these related compounds underscores the importance of the hydroxyl group's position and number on the aromatic ring.

Table 1: Antioxidant Activity of Selected Chroman and Coumarin Analogues

| Compound | Assay | IC50 / EC50 Value | Reference |

|---|---|---|---|

| 7,8-Dihydroxy-4-methylcoumarin | DPPH | 64.27 µM (EC50) | mdpi.com |

| 6-Methoxysorigenin | DPPH | 3.48 µg/mL (IC50) | nih.gov |

| 4-Hydroxycoumarin derivative (2b) | DPPH | < 3.90 µg/mL (IC50) | nih.gov |

| 4-Hydroxycoumarin derivative (6b) | DPPH | < 3.90 µg/mL (IC50) | nih.gov |

| Butylated Hydroxytoluene (BHT) | DPPH | 202.35 µg/mL (IC50) | nih.gov |

Investigations into Other Biological Targets (e.g., Dopamine Beta-Hydroxylase)

Dopamine beta-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the final step in the biosynthesis of norepinephrine (B1679862) from dopamine. nih.govosti.govmedchemexpress.com As such, it is a target for the development of inhibitors for various cardiovascular and neurological conditions. medchemexpress.comgoogle.com

There are no direct studies on the inhibition of DBH by this compound found in the reviewed literature. However, research on simpler, structurally related phenolic compounds has shown that they can act as mechanism-based inactivators of DBH. nih.govosti.gov Notably, p-cresol (B1678582) (4-methylphenol), which shares a substituted phenol (B47542) moiety with the target compound, is a rapid inactivator of DBH. nih.gov This inactivation is irreversible, time-dependent, and requires the presence of the enzyme's cosubstrates, oxygen and ascorbate. nih.gov The proposed mechanism involves the enzymatic generation of a benzylic radical from the inhibitor, which then covalently modifies an active site residue. nih.gov

Other phenolic compounds, such as 3-Allylphenol, have also been identified as inhibitors of DBH. medchemexpress.com The inhibitory activity of these simple phenols suggests that the 6-hydroxythiochroman core of this compound could potentially serve as a pharmacophore for DBH inhibition.

Table 2: Inhibition of Dopamine Beta-Hydroxylase by Phenolic Analogues

| Inhibitor | Type of Inhibition | Kinetic Parameter | Reference |

|---|---|---|---|

| p-Cresol (4-methylphenol) | Mechanism-based inactivator | k_inact = 2.0 min⁻¹ (at pH 5.0) | nih.gov |

| 2-bromo-3-(p-hydroxyphenyl)-1-propene | Mechanism-based inactivator | K_D = 4.5 µM, k_inact = 0.09 min⁻¹ | nih.gov |

| 3-Allylphenol | Inhibitor | K_i = 12 mM | medchemexpress.com |

Structure Activity Relationship Sar Studies for Biological Function

Impact of Substituent Position and Nature on Biological Activity

The biological activity of thiochroman (B1618051) derivatives is significantly influenced by the position and chemical nature of substituents on the aromatic ring. The hydroxyl group at the C-6 position, in particular, is a key determinant of activity, often contributing to antioxidant properties and interactions with biological targets.

The presence of a phenolic hydroxyl group can confer antioxidant activity through its ability to donate a hydrogen atom to scavenge free radicals. researchgate.netnih.gov The efficiency of this process is dependent on the bond dissociation enthalpy (BDE) of the O-H bond, which can be modulated by other substituents on the ring. researchgate.netnih.gov For instance, electron-donating groups can lower the BDE, enhancing antioxidant potential.

In the context of other biological activities, such as antiestrogenic effects, the position of the hydroxyl group is critical for receptor binding. For example, in a series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman derivatives, the 7-hydroxy group was found to be important for activity. nih.gov While this is a different substitution pattern, it highlights the general principle that the location of the phenolic moiety is crucial for interaction with specific biological targets.

The gem-dimethyl group at the C-4 position is another significant structural feature. These methyl groups can influence the compound's lipophilicity, metabolic stability, and conformation. The presence of dimethyl groups can lock the conformation of the heterocyclic ring, which can be advantageous for binding to a specific receptor conformation. researchgate.net

Below is a table summarizing the general effects of substituents on the activity of phenolic and thiochroman compounds based on available literature.

| Substituent/Position | General Effect on Biological Activity | Reference |

| 6-Hydroxyl Group | Can confer antioxidant properties by donating a hydrogen atom. Crucial for binding to certain biological targets like estrogen receptors. | researchgate.netnih.gov |

| Electron-donating groups on the aromatic ring | Can enhance antioxidant activity by lowering the O-H bond dissociation enthalpy. | researchgate.net |

| Electron-withdrawing groups on the aromatic ring | May modulate activity depending on the specific biological target. | |

| 4,4-Dimethyl Groups | Increase lipophilicity, can enhance metabolic stability, and restrict conformational flexibility, potentially leading to higher receptor affinity. | researchgate.net |

Role of the Thiochroman Heteroatom and Oxidation State in Activity

The sulfur atom in the thiochroman ring is a critical element that defines the scaffold's chemical and biological properties. Its size, electronegativity, and ability to exist in different oxidation states distinguish it from its oxygen-containing analog, the chroman.

For instance, in the development of pure antiestrogens, the oxidation of the sulfur in a side chain attached to a thiochroman scaffold to a sulfoxide (B87167) was found to be crucial for activity. nih.gov This suggests that the increased polarity and hydrogen bond accepting capability of the sulfoxide group are important for the desired biological effect.

The oxidation state of the ring sulfur itself can also modulate activity. In some contexts, the sulfide (B99878) may be essential for a particular interaction, while in others, the sulfoxide or sulfone may lead to enhanced potency or a different pharmacological profile.

The following table illustrates the potential impact of the sulfur oxidation state on the properties and activity of thiochroman derivatives.

| Oxidation State | Structural and Electronic Effects | Potential Impact on Biological Activity | Reference |

| Sulfide (-S-) | Less polar, acts as a weak hydrogen bond acceptor. | May be optimal for hydrophobic interactions within a receptor binding pocket. | |

| Sulfoxide (-SO-) | More polar, strong hydrogen bond acceptor. Introduces a chiral center at the sulfur atom. | Can lead to stronger interactions with polar residues in a binding site; may introduce stereoselectivity in binding. | nih.gov |

| Sulfone (-SO2-) | Highly polar, strong hydrogen bond acceptor. | Significantly alters polarity and solubility; may lead to different target interactions or altered pharmacokinetics. |

Conformational Preferences and Biological Response

The three-dimensional shape of a molecule is paramount for its interaction with biological targets. The thiochroman ring of 4,4-Dimethyl-6-hydroxythiochroman is not planar and can adopt different conformations. The gem-dimethyl substitution at the C-4 position significantly influences these conformational preferences.

Studies on related 4,4-dimethyl-substituted heterocyclic systems suggest that the presence of these groups can lock the ring into a preferred conformation. scilit.com This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The preferred conformation will dictate the spatial arrangement of the 6-hydroxyl group and any side chains, which is critical for precise interactions with a biological target.

For instance, in related isothiochroman (B1214466) systems, the presence of methyl groups was shown to favor specific boat or chair conformations. rsc.org While the exact conformational preference of this compound would require specific experimental or computational studies, the principle remains that the substitution pattern heavily influences the molecule's three-dimensional structure and, consequently, its biological activity.

Side Chain Derivatization and its Influence on Ligand Affinity and Agonist Activity

While the core this compound structure is the primary focus, the addition of side chains, typically at the C-2 or other available positions, can dramatically modulate ligand affinity and efficacy (agonist or antagonist activity).

In the context of antiestrogens based on the thiochroman scaffold, the nature of a long side chain was found to be a critical determinant of activity. nih.gov The length of the alkyl chain, the presence of a sulfoxide moiety, and the nature of the terminal group all played a significant role in estrogen receptor binding and the ability to downregulate the receptor. nih.gov

The introduction of a side chain can provide additional points of interaction with a target protein, thereby increasing binding affinity. The flexibility and chemical nature of the side chain can also influence whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor).

The following table provides a hypothetical illustration of how side-chain derivatization could influence the activity of a this compound core, based on principles from related compounds.

| Side Chain Position | Side Chain Modification | Potential Effect on Activity | Reference Principle |

| C-2 | Addition of a basic amino group | May introduce interactions with acidic residues in a binding pocket, potentially increasing affinity. | |

| C-2 | Introduction of a long alkyl chain with a polar terminus | Could enhance binding to receptors with deep hydrophobic pockets and specific polar interaction points. | nih.gov |

| Aromatic Ring | Addition of a bulky substituent | May introduce steric hindrance that prevents binding or, conversely, could lead to selective binding to a specific receptor subtype. |

Comparative SAR with Related Scaffolds (e.g., Chromans, Benzofurans, Quinolines)

To better understand the unique contribution of the this compound scaffold, it is useful to compare its structure-activity relationships with those of related heterocyclic systems.

Chromans: The most direct comparison is with the corresponding chroman, where the sulfur atom is replaced by an oxygen atom. This seemingly small change can have significant consequences. Oxygen is smaller and more electronegative than sulfur, leading to different bond lengths, bond angles, and electronic properties. In a study comparing thiochroman and chroman derivatives as antiestrogens, both scaffolds were found to be effective, but the thiochroman derivatives exhibited distinct properties. nih.gov The larger size of the sulfur atom in the thiochroman may allow for better van der Waals contacts in some binding pockets, while the oxygen in the chroman may be a better hydrogen bond acceptor in others.

Quinolines: Quinolines are bicyclic aromatic compounds containing a nitrogen atom. The presence of a basic nitrogen atom dramatically changes the chemical properties compared to the neutral thioether of thiochroman. Quinolines often interact with targets through hydrogen bonding and ionic interactions involving the nitrogen atom.

The table below provides a comparative overview of these scaffolds.

| Scaffold | Key Heteroatom | Ring System | Typical Interactions |

| Thiochroman | Sulfur | Saturated heterocyclic ring fused to a benzene (B151609) ring | Primarily hydrophobic and van der Waals interactions; sulfur can be oxidized to modulate polarity. |

| Chroman | Oxygen | Saturated heterocyclic ring fused to a benzene ring | Similar to thiochroman but with a smaller, more electronegative heteroatom; oxygen is a better hydrogen bond acceptor. |

| Benzofuran | Oxygen | Aromatic five-membered ring fused to a benzene ring | Primarily pi-stacking and hydrophobic interactions; planar structure. |

| Quinoline | Nitrogen | Aromatic bicyclic system | Pi-stacking, hydrophobic interactions, and hydrogen bonding/ionic interactions via the nitrogen atom. |

By understanding the subtle yet significant differences between these scaffolds, researchers can make more informed decisions in drug design, selecting the most appropriate core structure for a given biological target.

Computational and Theoretical Chemistry Approaches

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling is a powerful computational tool used to represent and simulate the three-dimensional structures of molecules. For 4,4-Dimethyl-6-hydroxythiochroman, this would involve creating a detailed 3D model of its atomic structure. This model would be crucial for subsequent docking studies.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be employed to understand how this compound might interact with specific biological targets, such as proteins or enzymes. The primary goal would be to predict the binding mode and affinity of the compound within the active site of a target protein. This information is fundamental in assessing its potential as a therapeutic agent.

Currently, there are no published molecular docking studies specifically investigating the interactions of this compound with any biological target.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are used to determine the electronic structure and properties of molecules. These methods can provide deep insights into the reactivity, stability, and spectroscopic characteristics of a compound. For this compound, such calculations could elucidate:

Electron Distribution: Mapping the electron density to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its chemical reactivity and kinetic stability.

Electrostatic Potential: Visualizing the electrostatic potential on the molecular surface to predict non-covalent interactions.

No specific data from quantum chemical calculations for this compound is currently available in the scientific literature.

Prediction of Binding Affinities and Pharmacological Profiles

Computational methods can be used to predict the binding affinity of a compound to a target protein, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potent interaction. Furthermore, by screening a compound against a wide range of known biological targets, a predicted pharmacological profile can be generated. This profile can suggest potential therapeutic applications as well as potential off-target effects.

For this compound, the prediction of its binding affinities and pharmacological profile would be a critical step in evaluating its drug-like properties. However, no such predictive studies have been published.

Conformational Analysis and Energy Landscape Mapping

Molecules are not static; they can adopt various three-dimensional arrangements called conformations. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. This is often visualized through an energy landscape map. Understanding the preferred conformations of this compound is essential as the biological activity of a molecule is often dependent on its specific 3D shape.

A detailed conformational analysis and energy landscape mapping for this compound would provide valuable information about its flexibility and the shapes it is most likely to adopt in a biological environment. At present, no such analysis for this specific compound has been reported.

Advanced Research Applications and Future Directions

Development of Chemical Probes for Biological Systems

The unique structure of 4,4-Dimethyl-6-hydroxythiochroman makes it an attractive candidate for the development of chemical probes. These tools are essential for studying biological systems, enabling researchers to investigate the function and localization of proteins and other biomolecules. The thiochroman (B1618051) scaffold can be modified to incorporate reporter groups, such as fluorescent tags or biotin, allowing for the visualization and isolation of target molecules.

The synthesis of thiochroman derivatives often involves multi-step processes, including cyclization reactions and the introduction of functional groups at specific positions on the heterocyclic ring. nih.gov For instance, the hydroxyl group at the 6-position of this compound provides a convenient handle for further chemical modifications, facilitating the attachment of various probes. The development of such probes derived from this scaffold holds promise for elucidating complex biological pathways and identifying new drug targets.

Exploration of Thiochroman Scaffolds in Target Validation Studies

Target validation is a critical step in the drug discovery pipeline, confirming that the modulation of a specific biological target will have the desired therapeutic effect. nih.gov Thiochroman scaffolds, including derivatives of this compound, are valuable tools in this process. By designing and synthesizing a library of related compounds with varying substituents, researchers can systematically probe the structure-activity relationship (SAR) for a particular target.

This "chemical validation" approach complements genetic methods of target validation. nih.gov The ability to generate a series of compounds with graded affinities for a target allows for a more nuanced understanding of the biological consequences of target engagement. This information is crucial for making informed decisions about which targets to pursue for further drug development.

Rational Design of Novel Thiochroman-Based Bioactive Molecules

The rational design of new drugs is a complex process that benefits greatly from existing knowledge of bioactive scaffolds. mdpi.com The thiochroman core of this compound serves as a "privileged scaffold," a molecular framework that is known to bind to multiple biological targets. This makes it an excellent starting point for the design of novel bioactive molecules.

By employing structure-based and ligand-based drug design strategies, medicinal chemists can create new thiochroman derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This involves making specific modifications to the scaffold, such as adding or removing functional groups, to optimize its interaction with the target protein. For example, the synthesis of novel thiochromane derivatives coupled with benzimidazole (B57391) scaffolds has been explored to broaden their biological applications. nih.gov

Integration of Synthetic and Computational Methodologies for Drug Discovery Lead Optimization (Preclinical Focus)

The process of optimizing a lead compound into a drug candidate is a resource-intensive phase of drug discovery. youtube.com The integration of synthetic chemistry with computational methods has become an indispensable strategy for accelerating this process. nih.govyoutube.com For thiochroman-based compounds like this compound, computational tools can be used to predict how modifications to the molecule will affect its binding affinity and other properties.

Table 1: Computational Tools in Thiochroman-Based Drug Discovery

| Computational Method | Application in Thiochroman Research |

| Molecular Docking | Predicts the preferred orientation of a thiochroman derivative when bound to a target protein. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of thiochroman analogs to their biological activity. nih.gov |

| Molecular Dynamics Simulations | Simulates the movement of the thiochroman and its target protein over time, providing insights into binding stability. mdpi.com |

These in silico predictions guide synthetic chemists in prioritizing which novel thiochroman derivatives to synthesize and test, thereby streamlining the lead optimization process. youtube.com This iterative cycle of design, synthesis, and testing is crucial for developing preclinical drug candidates with the desired efficacy and safety profiles.

Role of Thiochromans in Emerging Areas of Chemical Biology

Chemical biology is a field that utilizes chemical tools to study and manipulate biological systems. Thiochroman derivatives are increasingly finding applications in this area beyond traditional drug discovery. Their unique chemical properties, imparted by the sulfur atom in the heterocyclic ring, make them suitable for a variety of novel applications. nih.gov

For example, thiochroman-based fluorescent probes can be used for cellular imaging, allowing researchers to visualize biological processes in real-time. Furthermore, the development of photo-activatable thiochroman derivatives could provide precise spatiotemporal control over the release of a bioactive compound within a cell. As the field of chemical biology continues to evolve, the versatility of the thiochroman scaffold will likely lead to even more innovative applications.

Q & A

Q. What are the standard synthetic pathways for 4,4-Dimethyl-6-hydroxythiochroman, and how do reaction conditions influence yield?

The synthesis of thiochroman derivatives typically involves cyclization of thiophenol derivatives with ketones or aldehydes under acidic or basic conditions. For example, thiochromanones (precursors to hydroxythiochromans) are synthesized via Friedel-Crafts acylation or condensation reactions . Key factors affecting yield include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve cyclization efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature : Elevated temperatures (80–120°C) are often required for ring closure.

A representative protocol involves reacting 4-methylthiophenol with 3-methylbut-2-enal in the presence of H₂SO₄, achieving yields of ~65% after purification .

Table 1: Synthetic Conditions for Thiochroman Derivatives

| Starting Material | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methylthiophenol | H₂SO₄ | Toluene | 110 | 65 | |

| 6-Hydroxy-thiophenol | AlCl₃ | DMF | 100 | 58 |

Q. How is the structural integrity of this compound validated in synthetic batches?

Structural characterization relies on:

- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For instance, the hydroxyl proton in 6-hydroxythiochroman appears as a singlet at δ 5.2–5.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M + Na]⁺) ensures molecular formula accuracy .